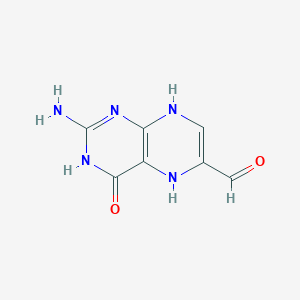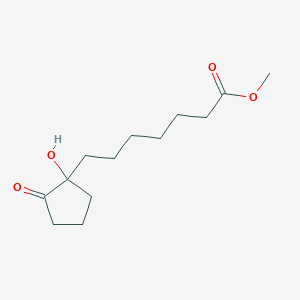
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is a synthetic compound with significant applications in various fields. It is a derivative of prostaglandin, a group of physiologically active lipid compounds. This compound is known for its role in medical and pharmaceutical research, particularly in the development of drugs for gastrointestinal and reproductive health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate can be synthesized through several methods. One common approach involves the use of dibenzyl malonate as a starting material. The synthesis typically involves three steps:
Formation of the cyclopentyl ring: This step involves the cyclization of dibenzyl malonate to form a cyclopentyl intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It plays a role in the development of drugs for treating gastrointestinal disorders and reproductive health issues.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate involves its interaction with specific molecular targets and pathways. As a prostaglandin analog, it binds to prostaglandin receptors on cell surfaces, leading to various physiological effects. These effects include modulation of inflammation, regulation of gastric acid secretion, and induction of uterine contractions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.
Dinoprostone: Another prostaglandin E2 analog used for cervical ripening and labor induction.
Uniqueness
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is unique due to its specific structural features and functional groups, which confer distinct biological activities. Its ability to interact with prostaglandin receptors makes it valuable in medical research and drug development .
Eigenschaften
CAS-Nummer |
67728-51-2 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H22O4/c1-17-12(15)8-4-2-3-5-9-13(16)10-6-7-11(13)14/h16H,2-10H2,1H3 |
InChI-Schlüssel |
PRFRIJTXICLPRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCC1(CCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


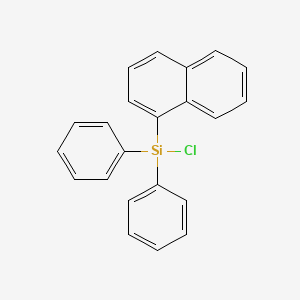

![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)



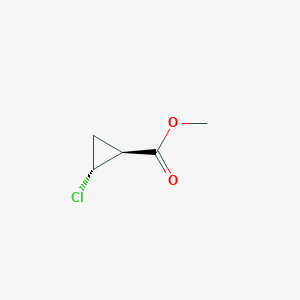


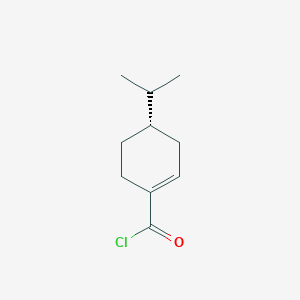
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
